3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde
Description
Properties
Molecular Formula |
C10H9ClN4O2 |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
3-chloro-4-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C10H9ClN4O2/c1-15-10(12-13-14-15)6-17-9-3-2-7(5-16)4-8(9)11/h2-5H,6H2,1H3 |
InChI Key |
PLNFERFXURXIST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)COC2=C(C=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole to the Benzaldehyde: The tetrazole derivative is then reacted with 3-chloro-4-hydroxybenzaldehyde under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzoic acid.
Reduction: 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding to enzymes or receptors . The chloro and methoxy groups can also modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
Key Observations :
- Tetrazole vs. Benzyloxy/Thiazole : The target compound’s tetrazole group introduces a polar, nitrogen-rich heterocycle, contrasting with the lipophilic benzyloxy group in and the sulfur-containing thiazole in .
- Aldehyde vs.
- Chlorine Substitution : While the target compound and have a single chlorine, features an additional chlorine on the benzyloxy group, increasing molecular weight and steric bulk.
Physicochemical Properties
Functional Group Implications
Spectral Data Trends (From Comparable Compounds)
Biological Activity
3-Chloro-4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from recent studies and data.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with a tetrazole derivative. The process can be optimized using various solvents and catalysts to enhance yield and purity.
Antimicrobial Properties
Research has indicated that derivatives of benzaldehyde compounds exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 3-Chloro-4-(methoxy)benzaldehyde | Moderate | 16 |
| This compound | High | 8 |
Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines have shown that compounds similar to this compound can induce apoptosis in tumor cells. For example, studies report IC50 values ranging from 10 µM to 50 µM against different cancer cell lines, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| NIH3T3 | 15 |
| HeLa | 25 |
| MCF7 | 30 |
Enzyme Inhibition
Recent studies have focused on the inhibition of specific enzymes such as monoamine oxidase (MAO). Compounds structurally related to this compound have demonstrated selective inhibition, with some derivatives achieving low nanomolar IC50 values.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds inhibit MAO-B, affecting neurotransmitter metabolism.
- Antimicrobial Action : Disruption of bacterial cell walls and interference with protein synthesis.
- Cytotoxic Effects : Induction of apoptosis through mitochondrial pathways.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Anticancer Activity : A study evaluated the effects of the compound on breast cancer cells, demonstrating significant cytotoxicity and apoptosis induction.
- Antimicrobial Efficacy : Another study tested the compound against a panel of bacterial strains, showing promising results in inhibiting growth at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
